molecular formula C8H10ClNO2 B1627999 5-Isopropyl-3-methylisoxazole-4-carbonyl chloride CAS No. 90006-55-6

5-Isopropyl-3-methylisoxazole-4-carbonyl chloride

Cat. No.: B1627999
CAS No.: 90006-55-6
M. Wt: 187.62 g/mol
InChI Key: MXPCQAMMACADHQ-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methylisoxazole-4-carbonyl chloride: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-3-methylisoxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.

Scientific Research Applications

Chemistry: In chemistry, 5-Isopropyl-3-methylisoxazole-4-carbonyl chloride is used as an intermediate in the synthesis of complex molecules.

Biology: In biological research, isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and antiviral properties .

Medicine: Isoxazole compounds, including this compound, are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders .

Industry: In the industrial sector, these compounds are used in the development of agrochemicals and materials science. Their stability and reactivity make them suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methylisoxazole-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. It may also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

  • 3-Methylisoxazole-4-carbonyl chloride
  • 5-Methylisoxazole-4-carbonyl chloride
  • 3,5-Dimethylisoxazole-4-carbonyl chloride

Comparison: 5-Isopropyl-3-methylisoxazole-4-carbonyl chloride is unique due to the presence of the isopropyl group at the 5-position, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-4(2)7-6(8(9)11)5(3)10-12-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPCQAMMACADHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573872
Record name 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90006-55-6
Record name 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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